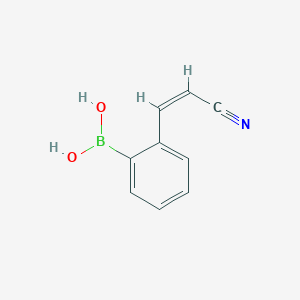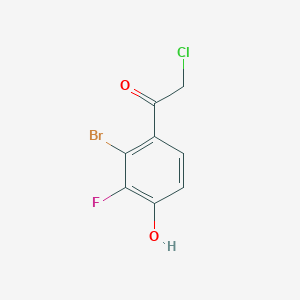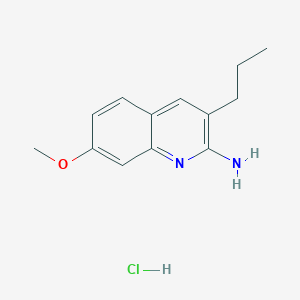
2-Amino-7-methoxy-3-propylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-3-propylquinoline hydrochloride typically involves the reaction of 7-methoxy-3-propylquinoline with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Amino-7-methoxy-3-propylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
科学的研究の応用
2-Amino-7-methoxy-3-propylquinoline hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of oncology.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-7-methoxy-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
- 2-Amino-6-methoxyquinoline
- 2-Amino-8-methoxyquinoline
- 2-Amino-7-ethoxyquinoline
Uniqueness
2-Amino-7-methoxy-3-propylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are studied .
特性
CAS番号 |
1170365-67-9 |
|---|---|
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
7-methoxy-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-4-10-7-9-5-6-11(16-2)8-12(9)15-13(10)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
InChIキー |
WKZUVUJYCMNZAV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


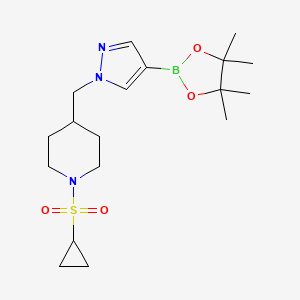
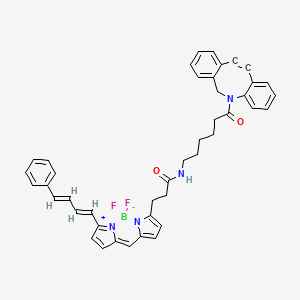

![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

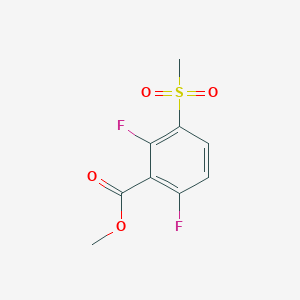
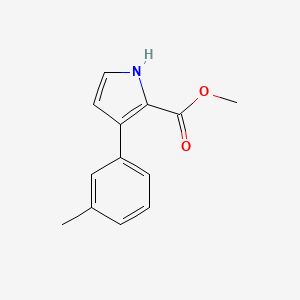
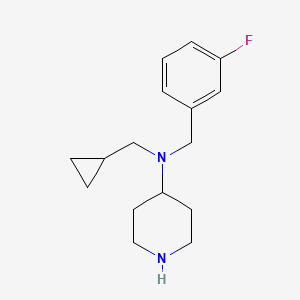
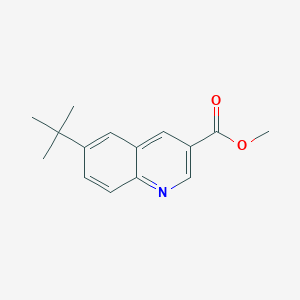
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)

